2-Hydroxyquinoline-4-carboxylic acid

Catalog No.
S561705
CAS No.
15733-89-8
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyquinoline-4-carboxylic acid

CAS Number

15733-89-8

Product Name

2-Hydroxyquinoline-4-carboxylic acid

IUPAC Name

2-oxo-1H-quinoline-4-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)

InChI Key

MFSHNFBQNVGXJX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O

Synonyms

2-hydroxy-cinchoninic Acid; 1,2-Dihydro-2-oxo-4-quinolinecarboxylic Acid; 2-Hydroxy-4-quinolinecarboxylic Acid; 2-Hydroxycinchoninic Acid; 2-Hydroxyquinoline-4-carboxylic Acid; 4-Carboxycarbostyril; NSC 3564

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O

The exact mass of the compound 2-Hydroxyquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3564. It belongs to the ontological category of quinolinemonocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxyquinoline-4-carboxylic acid (CAS 15733-89-8), also known as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid or Cinchocaine EP Impurity B, is a bifunctional heterocyclic scaffold widely utilized in pharmaceutical manufacturing and analytical quality control. Featuring a carboxylic acid at the C4 position and a tautomeric hydroxyl/oxo group at the C2 position, it serves as the foundational precursor for synthesizing 2,4-disubstituted quinolines, most notably the local anesthetic cinchocaine (dibucaine) . In industrial procurement, this compound is highly valued for its ambient stability compared to its halogenated downstream derivatives, its precise regioselectivity during activation, and its mandatory role as a pharmacopeial reference standard for API degradation profiling [1].

Substituting 2-Hydroxyquinoline-4-carboxylic acid with related quinolines compromises both synthetic viability and regulatory compliance. Using the unhydroxylated analog, cinchoninic acid, eliminates the critical C2-oxygenation required for downstream nucleophilic displacement (such as the butoxylation step in cinchocaine synthesis), rendering the formation of 2-substituted derivatives impossible without complex, low-yield C-H activation. Conversely, attempting to bypass this compound by directly procuring the downstream intermediate, 2-chloroquinoline-4-carboxylic acid, introduces significant supply chain risks; the chloro-derivative is susceptible to gradual hydrolysis back to the 2-hydroxy form under ambient moisture during long-term storage [1]. Furthermore, for pharmaceutical quality control, only the exact 2-hydroxy compound satisfies the strict European Pharmacopoeia requirements for Cinchocaine Impurity B, making it an irreplaceable standard for batch release [2].

Precursor Stability and Inventory Viability vs. Halogenated Intermediates

For large-scale synthesis of 2-substituted quinolines, procuring the 2-hydroxy precursor is favored over the 2-chloro intermediate due to shelf-life stability. 2-Chloroquinoline-4-carboxylic acid is prone to moisture-induced hydrolysis, reverting to 2-hydroxyquinoline-4-carboxylic acid over time, which degrades inventory assay [1]. By procuring the 2-hydroxy compound, manufacturers maintain a stable thermodynamic sink that can be quantitatively converted to the 2-chloro intermediate in situ (e.g., using POCl3 at 100°C for 4 hours, yielding >90% conversion) immediately prior to amidation [2].

Evidence DimensionStorage stability and hydrolytic degradation risk
Target Compound Data2-Hydroxyquinoline-4-carboxylic acid: Stable indefinitely under standard dry storage; no hydrolytic degradation.
Comparator Or Baseline2-Chloroquinoline-4-carboxylic acid: Susceptible to gradual hydrolysis back to the 2-hydroxy form upon moisture exposure.
Quantified DifferenceProcuring the 2-hydroxy form eliminates moisture-driven assay degradation, while allowing >90% on-demand conversion to the chloro-intermediate.
ConditionsAmbient long-term storage vs. in situ POCl3 activation at 100°C.

Procuring the stable 2-hydroxy precursor prevents costly inventory degradation and ensures reproducible stoichiometry during the initial activation step of API manufacturing.

Mandatory Regulatory Fit for Cinchocaine API Quality Control

In pharmaceutical manufacturing, the detection of API degradation is strictly regulated. Cinchocaine (dibucaine) can undergo hydrolysis or over-alkylation during processing, yielding specific byproducts. 2-Hydroxyquinoline-4-carboxylic acid is the exact chemical identity of Cinchocaine EP Impurity B [1]. Generic quinolines like cinchoninic acid cannot be used to calibrate HPLC systems for this purpose, as they do not match the retention time or UV absorption profile of the actual degradation product[2].

Evidence DimensionPharmacopeial Reference Standard Suitability
Target Compound Data2-Hydroxyquinoline-4-carboxylic acid: 100% compliance as EP Impurity B for Cinchocaine QC.
Comparator Or BaselineCinchoninic acid: 0% compliance (unrecognized by EP for this assay).
Quantified DifferenceAbsolute regulatory requirement; substitution results in immediate batch rejection during QC validation.
ConditionsHPLC method validation for Cinchocaine API batch release.

Procurement of this specific compound is legally and technically mandatory for laboratories conducting quality control and batch release of cinchocaine.

Regioselective Functionalization Capacity for Drug Discovery

When building libraries of 2,4-disubstituted quinolines, the starting scaffold must support orthogonal functionalization. 2-Hydroxyquinoline-4-carboxylic acid provides a direct handle for C2-chlorination (via POCl3) while the C4-carboxylic acid can be independently esterified or amidated [1]. In contrast, cinchoninic acid (which lacks the C2-hydroxyl group) cannot undergo direct C2-chlorination under standard conditions, requiring entirely different, lengthier de novo ring synthesis to achieve the same substitution pattern .

Evidence DimensionDirect C2-Halogenation Capacity
Target Compound Data2-Hydroxyquinoline-4-carboxylic acid: Enables >95% regioselective C2-chlorination.
Comparator Or BaselineCinchoninic acid: 0% capacity for direct C2-chlorination under standard POCl3 conditions.
Quantified DifferenceReduces synthetic pathways by multiple steps when targeting 2-alkoxy or 2-amino quinoline-4-carboxamides.
ConditionsStandard halogenation using POCl3/SOCl2 in DMF or toluene.

Selecting the 2-hydroxy scaffold drastically streamlines the synthetic workflow for medicinal chemists targeting the privileged 2-substituted quinoline pharmacophore.

Cinchocaine (Dibucaine) API Manufacturing

As the primary stable precursor, this compound is essential for the industrial synthesis of cinchocaine. It is first converted to 2-chloroquinoline-4-carbonyl chloride or 2-chloroquinoline-4-carboxylic acid, followed by sequential amidation with N,N-diethylethylenediamine and alkoxylation with sodium butoxide .

Pharmacopeial Quality Control (QC) and Method Validation

Procured directly as Cinchocaine EP Impurity B, it is utilized by analytical laboratories to calibrate HPLC equipment, validate stability-indicating assays, and quantify hydrolytic degradation in commercial batches of cinchocaine hydrochloride [1].

Medicinal Chemistry and Library Synthesis

Due to its orthogonal reactivity at the C2 and C4 positions, it is the scaffold of choice for discovering novel anti-inflammatory, antibacterial, and anticancer agents. It allows for rapid diversification into various 2-alkoxy, 2-amino, and 2-aryl quinoline-4-carboxamides via Suzuki coupling or direct nucleophilic displacement[2].

XLogP3

0.6

UNII

Z1Q2K479UQ

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 48 of 50 companies with hazard statement code(s):;
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15733-89-8

Wikipedia

2-hydroxycinchoninic acid

Dates

Last modified: 08-15-2023

Explore Compound Types